3,7-Dimethyl-3,7-diaza-1,5(2,6)-dipyridinacyclooctaphane
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Overview
Description
3,11-Dimethyl-3,11,17,18-tetrazatricyclo[113115,9]octadeca-1(17),5(18),6,8,13,15-hexaene is a complex organic compound characterized by its unique tricyclic structure containing nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,11-Dimethyl-3,11,17,18-tetrazatricyclo[11.3.1.15,9]octadeca-1(17),5(18),6,8,13,15-hexaene typically involves multi-step organic reactions. The process begins with the preparation of the core tricyclic structure, followed by the introduction of methyl groups and nitrogen atoms. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the stability of intermediate compounds.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques such as continuous flow reactors and automated synthesis systems. These methods allow for the efficient production of the compound with high purity and yield. The reaction conditions are optimized to minimize by-products and ensure the safety of the process.
Chemical Reactions Analysis
Types of Reactions
3,11-Dimethyl-3,11,17,18-tetrazatricyclo[11.3.1.15,9]octadeca-1(17),5(18),6,8,13,15-hexaene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3,11-Dimethyl-3,11,17,18-tetrazatricyclo[11.3.1.15,9]octadeca-1(17),5(18),6,8,13,15-hexaene has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 3,11-Dimethyl-3,11,17,18-tetrazatricyclo[11.3.1.15,9]octadeca-1(17),5(18),6,8,13,15-hexaene involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
3,11,17,18-Tetraazatricyclo[11.3.1.15,9]octadeca-1(17),5,7,9(18),13,15-hexaene: Similar tricyclic structure but without methyl groups.
17,18-Dimethyl-3,11-dithiatricyclo[11.3.1.1(5,9)]octadeca-1(17),5(18),6,8,13,15-hexaene: Contains sulfur atoms instead of nitrogen.
Uniqueness
3,11-Dimethyl-3,11,17,18-tetrazatricyclo[11.3.1.15,9]octadeca-1(17),5(18),6,8,13,15-hexaene is unique due to its specific arrangement of nitrogen atoms and methyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C16H20N4 |
---|---|
Molecular Weight |
268.36 g/mol |
IUPAC Name |
3,11-dimethyl-3,11,17,18-tetrazatricyclo[11.3.1.15,9]octadeca-1(17),5(18),6,8,13,15-hexaene |
InChI |
InChI=1S/C16H20N4/c1-19-9-13-5-3-7-15(17-13)11-20(2)12-16-8-4-6-14(10-19)18-16/h3-8H,9-12H2,1-2H3 |
InChI Key |
SBXVHCWQKZZTNM-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC2=NC(=CC=C2)CN(CC3=CC=CC(=N3)C1)C |
Origin of Product |
United States |
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